Home > Products > Screening Compounds P140201 > 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine
5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine - 1820741-68-1

5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine

Catalog Number: EVT-3197226
CAS Number: 1820741-68-1
Molecular Formula: C12H17ClN2O3
Molecular Weight: 272.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1)Benzofuro(3,2-c)pyridine Derivatives

Compound Description: This group encompasses a series of compounds based on the (1)benzofuro(3,2-c)pyridine scaffold. The paper describes the synthesis and characterization of various derivatives, including methylated forms, thiones, and compounds with substitutions at the 1 and 2 positions. These modifications aimed to explore the structure-activity relationship of these compounds for potential pharmacological applications. []

Relevance: While not directly containing the morpholine or 2-methoxypyridine moiety present in 4-(2-((5-chloro-2-methoxypyridin-3-yl)oxy)ethyl)morpholine, the (1)benzofuro(3,2-c)pyridine derivatives share a heterocyclic core structure. This suggests a potential interest in exploring diverse heterocyclic systems, which may include pyridine and morpholine rings, for their biological activities. Furthermore, the study highlights the impact of substituent modifications on the properties of heterocyclic compounds, which can inform the design and development of analogs of 4-(2-((5-chloro-2-methoxypyridin-3-yl)oxy)ethyl)morpholine with potentially improved or altered activity. []

Pyrido[3,2-f]pyrrolo[1,2-α][1,4]diazepin-5-ones

Compound Description: This group includes a novel set of pyrido[3,2-f]pyrrolo[1,2-α][1,4]diazepin-5-one derivatives synthesized and characterized in the study. These compounds are structurally similar to TIBO and Nevirapine, known for their antiviral activity against HIV-1. The research focused on developing new synthetic pathways to these diazepine heterocycles, aiming to explore their potential as antiviral agents. []

Relevance: The pyrido[3,2-f]pyrrolo[1,2-α][1,4]diazepin-5-ones, while structurally distinct from 4-(2-((5-chloro-2-methoxypyridin-3-yl)oxy)ethyl)morpholine, highlight the significance of exploring diverse heterocyclic systems for biological activities. The emphasis on antiviral properties in this research could suggest a potential area of investigation for the target compound or its analogs. []

Dicyanocobinamide (CN2-Cbi)

Compound Description: Dicyanocobinamide (CN2-Cbi) is a naturally occurring compound and an intermediate in vitamin B12 synthesis. The research identifies CN2-Cbi as a novel coactivator of soluble guanylyl cyclase (sGC), an enzyme crucial for nitric oxide signaling. Importantly, CN2-Cbi operates through a unique mechanism, directly targeting the catalytic domain of sGC, unlike other known regulators acting on the enzyme's N-terminal regulatory regions. The study demonstrates CN2-Cbi's ability to enhance intracellular cGMP levels and induce vasorelaxation, effects synergistically potentiated by other sGC activators. []

Relevance: Although structurally dissimilar to 4-(2-((5-chloro-2-methoxypyridin-3-yl)oxy)ethyl)morpholine, the identification of CN2-Cbi as a sGC coactivator holds indirect relevance. If 4-(2-((5-chloro-2-methoxypyridin-3-yl)oxy)ethyl)morpholine or its analogs exhibit any pharmacological activity related to nitric oxide signaling pathways, the distinct mechanism of action of CN2-Cbi on sGC might offer insights into potential combination therapies or alternative therapeutic strategies. []

1,2-Bis-sulfonamide Derivatives

Compound Description: This category encompasses a vast array of 1,2-bis-sulfonamide derivatives designed and synthesized as potential modulators of chemokine receptors. The paper extensively explores the structure-activity relationship of these compounds by incorporating diverse substituents on the core scaffold. The research aims to identify compounds with optimal binding affinity and selectivity for specific chemokine receptors, ultimately leading to the development of novel therapeutics for inflammatory and immune disorders. []

Relevance: The 1,2-bis-sulfonamide derivatives, while chemically distinct from 4-(2-((5-chloro-2-methoxypyridin-3-yl)oxy)ethyl)morpholine, underscore the importance of systematic structural modifications in drug design. The comprehensive structure-activity relationship study within this research can guide the exploration of similar modifications on the target compound, potentially leading to the discovery of analogs with enhanced or novel biological activities. []

Source and Classification

This compound can be classified under heterocyclic compounds, specifically as a substituted pyridine. Pyridines are aromatic compounds containing a nitrogen atom in the ring, which can exhibit various biological activities depending on their substituents. The presence of the morpholino group suggests potential applications in pharmacology, particularly in drug design for targeting specific biological pathways.

Synthesis Analysis

The synthesis of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine can be approached through several methods, primarily involving the functionalization of pyridine derivatives.

  1. Starting Materials: The synthesis typically begins with commercially available 5-chloro-2-methoxypyridine.
  2. Reagents and Conditions:
    • Alkylation: The introduction of the morpholinoethyl group can be achieved through alkylation reactions using morpholinoethyl bromide or similar electrophiles.
    • Base Catalysis: Reactions often require a base such as potassium carbonate or sodium hydride to deprotonate the nitrogen atom in the morpholine, facilitating nucleophilic attack on the electrophile.
    • Solvent Choice: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used solvents due to their ability to solvate both polar and nonpolar reactants.
  3. Yield and Purification: The yield from such reactions can vary but is generally optimized through careful control of reaction times, temperatures (often around 80°C), and stoichiometry. Purification may involve recrystallization or chromatographic techniques.
Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine can be analyzed using various spectroscopic methods:

  1. Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides insights into the hydrogen and carbon environments within the molecule, confirming the positions of substituents on the pyridine ring.
  2. Mass Spectrometry: This technique helps in determining the molecular weight and confirming the molecular formula, which for this compound is C13_{13}H16_{16}ClN1_{1}O2_{2}.
  3. Infrared Spectroscopy (IR): IR spectroscopy can identify functional groups present in the molecule, such as C–H stretches from the methoxy group and N–H stretches from the morpholine.
  4. Crystallography: If crystals of sufficient quality are obtained, X-ray crystallography can provide definitive structural information about bond lengths and angles.
Chemical Reactions Analysis

5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine may participate in several chemical reactions:

  1. Nucleophilic Substitution: The chloro group is a good leaving group, allowing for nucleophilic substitution reactions that can introduce various nucleophiles.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the pyridine allows for electrophilic substitution at positions that are not blocked by existing substituents.
  3. Reduction Reactions: The compound may undergo reduction reactions to modify functional groups, particularly if further functionalization is desired for medicinal chemistry applications.
Mechanism of Action

The mechanism of action for 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine largely depends on its application within biological systems:

  1. Target Interaction: If designed as a drug candidate, it may interact with specific receptors or enzymes, potentially modulating their activity.
  2. Biochemical Pathways: Understanding how this compound affects biochemical pathways requires detailed studies involving enzyme assays or cellular models to elucidate its pharmacodynamics.
  3. Structure-Activity Relationship (SAR): Investigating how variations in structure influence biological activity will provide insights into optimizing this compound for therapeutic use.
Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine include:

  1. Molecular Weight: Approximately 253.73 g/mol.
  2. Melting Point: Specific melting point data may vary but is typically determined through differential scanning calorimetry or similar methods.
  3. Solubility: Solubility in organic solvents like ethanol or DMSO is expected due to its hydrophobic nature, while water solubility may be limited.
  4. Stability: Stability under various pH conditions and temperatures should be assessed for practical applications in formulations.
Applications

The applications of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine span various fields:

  1. Pharmaceutical Development: Its potential as an active pharmaceutical ingredient (API) could lead to new treatments for diseases influenced by pathways modulated by pyridine derivatives.
  2. Research Tools: This compound could serve as a tool in biochemical research to study specific enzyme systems or receptor interactions.
  3. Chemical Intermediates: It may also find use as an intermediate in synthesizing more complex molecules within organic chemistry frameworks.
Introduction to Molecular Target and Therapeutic Context

Role of Deoxycytidine Kinase (dCK) in Nucleotide Salvage Pathways and Oncogenesis

Deoxycytidine kinase (dCK) is a pivotal enzyme in the nucleotide salvage pathway, responsible for phosphorylating deoxyribonucleosides—particularly deoxycytidine, deoxyadenosine, and deoxyguanosine—into their corresponding monophosphates. This activity enables the recycling of nucleosides during DNA synthesis and repair, bypassing the energetically costly de novo nucleotide biosynthesis pathway [4] [8]. In oncogenesis, dCK becomes a critical determinant of cancer cell survival and proliferation. Its overexpression is frequently observed in hematological malignancies (e.g., acute myeloid leukemia) and solid tumors, where it supports the high nucleotide demand of rapidly dividing cells [2] [4]. Additionally, dCK activates numerous nucleoside analog prodrugs—such as gemcitabine and cytarabine—by catalyzing their initial phosphorylation step, converting these inert compounds into cytotoxic agents that disrupt DNA synthesis [4] [8].

Beyond its metabolic functions, dCK plays a direct role in DNA damage response (DDR) pathways. Following ionizing radiation (IR), the Ataxia-Telangiectasia Mutated (ATM) kinase phosphorylates dCK at Serine-74 (Ser74), triggering its activation. This post-translational modification enables dCK to modulate the G2/M cell cycle checkpoint and influence radiation-induced autophagy through the PI3K/Akt/mTOR pathway. Consequently, dCK activity suppresses apoptosis and mitotic catastrophe, promoting cancer cell survival under genotoxic stress [2]. This dual role—metabolic and regulatory—positions dCK as a high-value target for anticancer strategies, as its inhibition simultaneously disrupts nucleotide salvage and sensitizes tumors to DNA-damaging therapies.

Table 1: Biological Functions of dCK in Normal vs. Cancer Cells

Cellular ContextPrimary FunctionsDownstream Effects
Normal CellsNucleoside salvage phosphorylationMaintenance of nucleotide pools for DNA repair
Cancer CellsActivation of nucleoside analogs (e.g., gemcitabine)Prodrug cytotoxicity; chemoresistance when overexpressed
IR-Exposed CellsATM-mediated phosphorylation at Ser74Autophagy induction via PI3K/Akt/mTOR suppression
dCK-Deficient CellsImpaired dNTP recyclingIncreased sensitivity to radiation and nucleoside analogs

Rationale for dCK Inhibition in Combination Anticancer Therapies

The strategic inhibition of dCK leverages its multifaceted roles to enhance the efficacy of established anticancer modalities. First, dCK suppression disrupts the activation of nucleoside analog prodrugs. While this may seem counterintuitive, it creates a synthetic lethal interaction with dCK-overexpressing tumors: by combining dCK inhibitors (DCKIs) with nucleoside analogs, cancer cells experience a dual blockade in nucleotide metabolism—both salvage and de novo pathways are compromised, leading to dNTP pool depletion and replication stress [4] [8]. Second, as dCK activity promotes radiation resistance by facilitating DNA repair and autophagy, its inhibition amplifies IR-induced DNA damage. Preclinical studies demonstrate that dCK knockdown cells exhibit 30–50% higher total cell death post-irradiation due to impaired DDR and enhanced mitotic catastrophe [2] [8].

A key rationale for DCKIs lies in overcoming chemoresistance. Tumors with upregulated dCK activity develop resistance to nucleoside analogs through excessive prodrug activation and accelerated detoxification. For example, in gemcitabine-resistant pancreatic cancer models, dCK overexpression correlates with enhanced prodrug conversion to inactive metabolites via cytidine deaminase (CDD). Co-administration of DCKIs reverses this resistance by normalizing dCK activity, thereby restoring gemcitabine’s cytotoxic potential [4]. Furthermore, DCKIs augment radiotherapy by abrogating dCK-mediated prosurvival autophagy. In glioblastoma cells, dCK silencing reduced phospho-Akt/Akt ratios by 2.5-fold post-IR, leading to mTOR pathway suppression and irreversible autophagic flux, which converted cytoprotective autophagy into a cell death mechanism [2].

Table 2: Combination Strategies with dCK Inhibitors in Oncology

Therapy CombinationMechanism of SynergyValidated Cancer Models
DCKIs + GemcitabinedNTP pool depletion; reduced prodrug detoxificationPancreatic, bladder carcinoma
DCKIs + RadiotherapyImpaired DDR; suppression of prosurvival autophagyGlioblastoma, NSCLC
DCKIs + CytarabineBlockade of salvage pathway; increased DNA fragmentationAML, ALL
DCKIs + PARP InhibitorsSynthetic lethality from replication stressBRCA-mutant ovarian cancer

Structural Evolution of Type II/III Kinase Inhibitors Incorporating Morpholinoethoxy Pharmacophores

Type II and III kinase inhibitors represent a paradigm shift from classical ATP-competitive (Type I) agents by targeting inactive kinase conformations or allosteric sites. Type II inhibitors stabilize the "DFG-out" conformation—where the conserved Asp-Phe-Gly motif flips outward—creating a hydrophobic allosteric pocket adjacent to the ATP-binding site. This pocket is less evolutionarily conserved than the ATP cleft, enabling enhanced selectivity [3] . Type III inhibitors bind exclusively to allosteric sites remote from the ATP pocket, offering orthogonal inhibition mechanisms. The morpholinoethoxy group—a nitrogenous heterocycle linked via an ethoxy spacer—has emerged as a versatile pharmacophore in these inhibitors due to its dual role in optimizing drug-like properties and target engagement [10].

Structurally, the morpholine ring provides balanced hydrophilicity and hydrogen-bonding capacity, countering the lipophilicity of aromatic cores like pyridine. This improves aqueous solubility and membrane permeability. For example, in BRAF inhibitors, morpholinoethoxy substitutions reduced logP values by 1.5 units compared to nonpolar analogs, enhancing bioavailability . Crucially, the oxygen and nitrogen atoms within morpholine form critical interactions with kinase allosteric pockets. In dCK inhibitors, the morpholinoethoxy moiety hydrogen-bonds with residues in the hydrophobic back pocket (e.g., Lys-39 and Asp133 in human dCK), while the ethoxy linker positions the morpholine ring to occupy solvent-exposed regions, reducing off-target effects [3] [10].

The integration of this pharmacophore into pyridine-based scaffolds has yielded advanced DCKIs. 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine exemplifies this evolution:

  • Pyridine Core: Serves as a bioisostere for purine nucleotides, facilitating competitive binding at the dCK deoxycytidine site.
  • 5-Chloro Substituent: Enhances electron-withdrawing effects, strengthening interactions with hydrophobic subpockets.
  • 2-Methoxy Group: Mimics ribose moieties of natural substrates, contributing to binding affinity.
  • 3-(2-Morpholinoethoxy) Chain: Projects the morpholine ring into an allosteric cleft, inducing conformational changes that inhibit dCK phosphorylation [10].

Table 3: Structural Features of Kinase Inhibitor Classes

Inhibitor TypeBinding SiteKey FeaturesRole of Morpholinoethoxy Group
Type IATP pocket (DFG-in)High ATP competition; moderate selectivityRarely incorporated
Type IIATP-adjacent hydrophobic pocket (DFG-out)Allosteric modulation; high selectivityEngages hydrophobic back pocket; stabilizes inactive kinase
Type IIIRemote allosteric siteNon-ATP competitive; exceptional selectivitySolvent exposure reduces off-target binding

Properties

CAS Number

1820741-68-1

Product Name

5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine

IUPAC Name

4-[2-(5-chloro-2-methoxypyridin-3-yl)oxyethyl]morpholine

Molecular Formula

C12H17ClN2O3

Molecular Weight

272.73

InChI

InChI=1S/C12H17ClN2O3/c1-16-12-11(8-10(13)9-14-12)18-7-4-15-2-5-17-6-3-15/h8-9H,2-7H2,1H3

InChI Key

QAUWKBYKUQJEFE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=N1)Cl)OCCN2CCOCC2

Canonical SMILES

COC1=C(C=C(C=N1)Cl)OCCN2CCOCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.